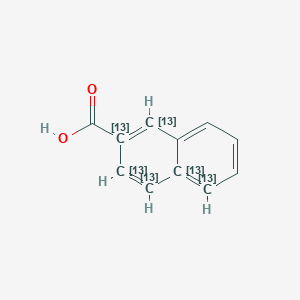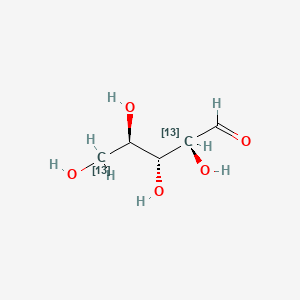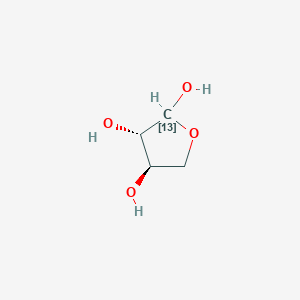
D-Thréose-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-(213C)Oxolane-2,3,4-triol, also known as (3S,4R)-(213C)Oxolane-2,3,4-triol, is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 121.096. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-(213C)Oxolane-2,3,4-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-(213C)Oxolane-2,3,4-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Études de RMN biomoléculaire
D-Thréose-13C peut être utilisé dans les études de résonance magnétique nucléaire (RMN) biomoléculaire . La RMN est un outil puissant pour étudier la structure et la dynamique des molécules, et l'utilisation de composés marqués au 13C peut améliorer la sensibilité et la résolution des expériences de RMN.
Recherche sur le métabolisme
this compound peut être utilisé dans la recherche sur le métabolisme . En suivant l'incorporation du marqueur 13C dans les produits métaboliques, les chercheurs peuvent obtenir des informations sur les voies métaboliques et les flux.
Identification des composés en métabolomique
L'utilisation du 13C, enrichi ou à l'abondance naturelle, dans les applications de métabolomique a été décrite . Une technique appelée analyse des valeurs aberrantes du rapport isotopique (IROA) utilise des échantillons qui sont marqués isotopiquement avec 5 % (test) et 95 % (contrôle) de 13C . Cette stratégie de marquage conduit à des schémas isotopiques caractéristiques qui permettent de différencier les signaux biologiques des artefacts et de donner le nombre exact de carbones, réduisant ainsi considérablement les formules moléculaires possibles .
Études sur les produits naturels
De même que la métabolomique, les études sur les produits naturels partagent de nombreux objectifs communs avec l'utilisation du 13C . Les deux domaines ont pour objectif ultime d'identifier une petite molécule qui est responsable d'une activité ou d'un phénotype particulier .
Études sur le mécanisme des médicaments
Le traçage isotopique métabolomique peut fournir des informations sur les flux utiles pour comprendre les mécanismes des médicaments . Pour cela, la RMN a l'avantage unique de fournir des informations sur l'enrichissement isotopique positionnel .
Recherche sur les pentoses
Mécanisme D'action
Target of Action
D-Threose-13C, also known as (3S,4R)-(213C)Oxolane-2,3,4-triol, is a compound that has been studied for its potential medical and biochemical applications . .
Mode of Action
It is believed to act on multiple pathways, including the regulation of glucose metabolism and the immune system . Additionally, D-Threose-13C is thought to act on mitochondria and the endoplasmic reticulum, and regulate the expression of genes involved in glucose metabolism .
Biochemical Pathways
D-Threose-13C is involved in various biochemical pathways. It has been shown to increase glucose uptake in cells and improve glucose tolerance in diabetic mice . Furthermore, D-Threose-13C has been found to reduce inflammation and improve cardiovascular health . It has also been found to reduce oxidative stress and improve mitochondrial function .
Result of Action
D-Threose-13C has been found to have multiple biochemical and physiological effects. It has been shown to increase glucose uptake in cells, improve glucose tolerance in diabetic mice, reduce inflammation, improve cardiovascular health, reduce oxidative stress, and improve mitochondrial function .
Analyse Biochimique
Biochemical Properties
D-Threose-13C: plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of glucose and mannose derivatives, which are crucial for energy production and storage in cells . The interactions of D-Threose-13C with enzymes such as aldolases and isomerases facilitate the conversion of this compound into other essential sugars, thereby influencing metabolic flux and metabolite levels.
Cellular Effects
The effects of D-Threose-13C on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, D-Threose-13C has been shown to affect the carbonyl migration and epimerization processes in sugars, which are critical for maintaining cellular homeostasis . Additionally, it impacts the biosynthesis of nucleic acids and proteins, thereby affecting overall cellular function and health.
Molecular Mechanism
At the molecular level, D-Threose-13C exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for various enzymes, leading to enzyme activation or inhibition. For instance, the binding of D-Threose-13C to aldolases results in the cleavage and formation of carbon-carbon bonds, which are essential for the synthesis of complex carbohydrates . Furthermore, D-Threose-13C can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Threose-13C change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Threose-13C remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of D-Threose-13C vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical outcomes without causing harm to the organism.
Metabolic Pathways
D-Threose-13C: is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. It interacts with enzymes such as hexokinases and transketolases, which are essential for the conversion of glucose and other sugars into energy and biosynthetic precursors. The presence of D-Threose-13C in these pathways allows researchers to study the dynamics of metabolic flux and the regulation of metabolite levels in cells.
Transport and Distribution
Within cells and tissues, D-Threose-13C is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of D-Threose-13C in various cellular compartments, ensuring its availability for metabolic processes . The distribution of D-Threose-13C can also affect its accumulation in specific tissues, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of D-Threose-13C is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, D-Threose-13C may be localized to the cytoplasm or mitochondria, where it participates in energy production and other metabolic processes . The precise localization of D-Threose-13C ensures its effective involvement in cellular functions and biochemical reactions.
Propriétés
IUPAC Name |
(3S,4R)-(213C)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-GHNFDQGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13CH](O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

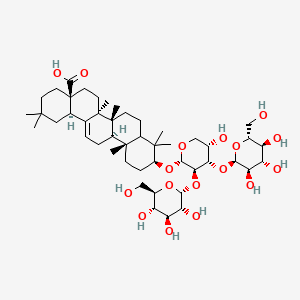
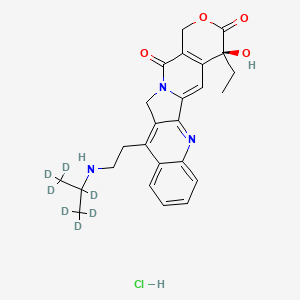

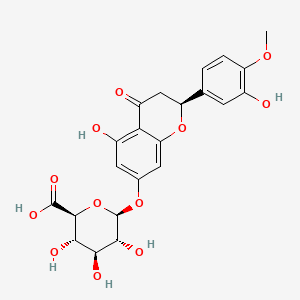
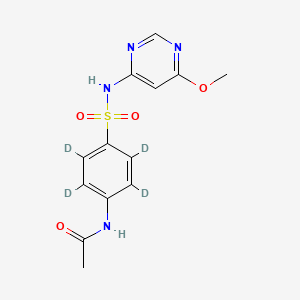

![D-[3-13C]Ribose](/img/structure/B583934.png)
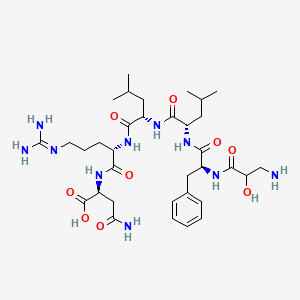
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)
